2-Chloro-5-(4-methoxyphenyl)pyrazine
Description
2-Chloro-5-(4-methoxyphenyl)pyrazine (CAS No. 76849-85-9) is a heterocyclic aromatic compound with the molecular formula C₁₁H₉ClN₂O and a molecular weight of 220.658 g/mol. Its structure features a pyrazine core substituted with a chlorine atom at position 2 and a 4-methoxyphenyl group at position 5 (Figure 1). This compound is synthesized via cross-coupling reactions, with reported yields of 64.0% and 31.0% under optimized conditions . The chloro and methoxyphenyl substituents confer distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H9ClN2O |
|---|---|
Molecular Weight |
220.65 g/mol |
IUPAC Name |
2-chloro-5-(4-methoxyphenyl)pyrazine |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-14-11(12)7-13-10/h2-7H,1H3 |
InChI Key |
SNVHWWAVFQBPEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(C=N2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methoxyphenyl)pyrazine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom undergoes substitution with various nucleophiles under mild to moderate conditions:
Key Mechanistic Insights :
-
The reaction rate is enhanced by electron-withdrawing groups (e.g., Cl) activating the pyrazine ring toward nucleophilic attack .
-
Steric hindrance from the 4-methoxyphenyl group partially directs substitution to position 2 .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings, though reactivity varies compared to bromo/iodo analogs:
Suzuki-Miyaura Coupling
Limited direct examples exist for this compound, but analogous pyrazine systems show:
| Boronic Acid | Catalyst | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|
| Aryl boronic esters | Pd(PPh₃)₄ | K₃PO₄ | H₂O/THF | 37–72% |
Notable Limitations :
-
Chloropyrazines require higher catalyst loadings (7 mol% Pd) and prolonged reaction times (>20 h) .
-
Competitive hydrolysis may occur without optimized conditions .
Sonogashira Coupling
Documented in structurally related chloropyrazines:
| Alkyne | Catalyst | Base | Product | Yield | Source |
|---|---|---|---|---|---|
| Terminal alkynes | Pd(PPh₃)₂Cl₂ | t-BuOK | Ethynylpyrazines | 59–74% |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Triazolo[4,3-a]pyrazine Formation :
Furopyrazine Synthesis :
-
Chlorine displacement with alkynols, followed by oxidative cyclization, produces furo[2,3-b]pyrazines (82–96% yield) .
Electronic Effects on Reactivity
The juxtaposition of substituents creates unique electronic profiles:
| Property | Impact on Reactivity |
|---|---|
| 2-Chloro (EWG) | Activates ring for SNAr; stabilizes transition states via resonance withdrawal |
| 4-Methoxyphenyl (EDG) | Modulates electron density at position 5; sterically shields adjacent positions |
DFT calculations on analogous systems reveal:
-
HOMO-LUMO gap: 4.2–5.1 eV , indicating moderate electrophilicity .
-
Hyperpolarizability: Enhanced in derivatives with extended π-systems (e.g., thiophene-carboxamide hybrids) .
Industrial-Scale Considerations
Optimized parameters for large-scale synthesis include:
-
Solvent : Polar aprotic solvents (DMF, THF) improve reaction homogeneity .
-
Catalyst Recycling : Pd recovery systems reduce costs in cross-coupling processes .
-
Temperature Control : Maintaining 60–80°C minimizes side reactions during SNAr .
This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly for constructing polyheterocyclic architectures. Further studies should explore photocatalytic and flow-chemistry approaches to enhance selectivity in cross-coupling applications .
Scientific Research Applications
2-Chloro-5-(4-methoxyphenyl)pyrazine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4-methoxyphenyl)pyrazine and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Pyrazine derivatives exhibit diverse biological and physicochemical profiles depending on substituent patterns. Below is a detailed comparison of 2-chloro-5-(4-methoxyphenyl)pyrazine with structurally analogous compounds:
Structural Analogues with Halogen and Aryl Substituents
Key Observations :
- Bioactivity : The 4-methoxyphenyl group in the target compound enhances π-π stacking interactions in biological systems, contributing to its role in platelet aggregation inhibition . In contrast, the trifluoromethyl group in 2-chloro-5-(trifluoromethyl)pyrazine increases lipophilicity and metabolic stability, favoring applications in enzyme inhibition .
- Synthetic Efficiency : Higher yields for this compound (64.0%) compared to 2-chloro-5-(trifluoromethyl)pyrazine (32.0%) suggest that bulkier substituents (e.g., CF₃) may hinder reaction kinetics .
Electronic and Aromatic Profile Comparisons
- Electron-Withdrawing Effects : The chloro group at position 2 stabilizes the pyrazine ring via electron withdrawal, while the 4-methoxyphenyl group donates electrons through its methoxy substituent. This balance enhances reactivity in cross-coupling reactions .
- Aromatic Interactions : Unlike tetramethylpyrazine (detected in cocoa beans), which imparts roasted aromas, the 4-methoxyphenyl substituent in the target compound likely reduces volatility, shifting its application from flavor chemistry to pharmaceuticals .
Pharmacological Potential
Research Findings and Data Tables
Table 1: Comparative Bioactivity Data
Table 2: Physicochemical Properties
Biological Activity
Introduction
2-Chloro-5-(4-methoxyphenyl)pyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
This compound is a pyrazine derivative characterized by the presence of a chlorine atom and a methoxyphenyl group. The synthesis typically involves halogenation and substitution reactions, which can be adapted to yield various derivatives with modified biological properties. For instance, methods have been developed to synthesize related compounds like 2-chloro-5-trifluoromethoxypyrazine, showcasing the versatility of pyrazine chemistry in drug development .
Table 1: Synthesis Methods for this compound
| Method | Description | Yield |
|---|---|---|
| Method A | Halogenation of pyrazine followed by nucleophilic substitution | High |
| Method B | Reaction with methoxyphenyl derivatives under controlled conditions | Moderate |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. Specifically, it has shown significant activity against breast cancer cells (MCF-7), with IC50 values indicating potent inhibition of cell proliferation. The mechanism appears to involve disruption of microtubule dynamics, similar to other known antitumor agents .
The compound's mechanism involves binding to tubulin, inhibiting its polymerization, which is crucial for mitotic spindle formation during cell division. This action results in cell cycle arrest and subsequent apoptosis in cancer cells. Flow cytometry analyses have confirmed that treatment with this compound leads to an accumulation of cells in the G2/M phase, indicating effective disruption of normal cell cycle progression .
Table 2: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| MCF-7 | 33 | Tubulin polymerization inhibition |
| MDA-MB-231 | 23 | Tubulin polymerization inhibition |
Case Study 1: Breast Cancer Treatment
In a study examining the effects of various pyrazine derivatives, this compound was found to exhibit superior antiproliferative activity compared to other derivatives. The study utilized both in vitro assays and in vivo models to assess efficacy and toxicity. Results indicated that this compound not only inhibited tumor growth but also demonstrated a favorable safety profile in animal models .
Case Study 2: Mechanistic Studies
Further investigations into the cellular mechanisms revealed that this compound interacts specifically with the colchicine-binding site on tubulin. This interaction was confirmed through molecular docking studies, which predicted strong binding affinities consistent with observed biological activities .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-5-(4-methoxyphenyl)pyrazine, and what intermediates are critical?
The compound can be synthesized via cyclization of thiourea analogues or hydrazine derivatives. For example, halogenated pyrazines are often prepared using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), with intermediates such as 5-chloro-3-methylpyrazole-4-carbonyl chloride playing a key role . Regioselectivity is controlled by pre-functionalizing the pyrazine core, where the chloro substituent at position 2 directs further substitution at position 5.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- X-ray crystallography provides definitive structural confirmation, as demonstrated in resolving regioisomers of halogenated pyrazines .
- ¹H/¹³C NMR distinguishes aromatic proton environments and substitution patterns (e.g., methoxy group at δ ~3.8 ppm and pyrazine protons at δ 8.5–9.0 ppm).
- IR spectroscopy identifies functional groups, such as C-Cl stretches (550–650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can low yields in the chlorination step be addressed during synthesis?
Optimize reaction conditions:
- Use POCl₃ at 120°C for 6–8 hours to maximize chlorination efficiency .
- Introduce catalytic DMAP to reduce side reactions.
- Monitor progress via TLC and employ electrochemical reduction methods (e.g., for dichlorovinyl intermediates) to improve selectivity .
Q. What strategies resolve discrepancies between computational and experimental spectral data?
- Perform hybrid DFT calculations (e.g., B3LYP/6-31G*) with solvent effect simulations (PCM models) to align predicted NMR shifts with experimental values.
- Re-evaluate conformational models or consider dynamic effects (e.g., tautomerism) if inconsistencies persist. Cross-validate with X-ray structures, as done for analogous pyrazole systems .
Q. How do substituent variations (e.g., methoxy vs. halogen) impact bioactivity?
- Comparative SAR studies : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-Cl) or electron-donating (e.g., 4-F) substituents and test in antimycobacterial assays (e.g., against M. tuberculosis H37Rv).
- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices. The methoxy group often enhances membrane permeability but may reduce metabolic stability .
Data Contradiction Analysis
Q. How to interpret conflicting results in regioselectivity during substitution reactions?
- Mechanistic studies : Use isotopic labeling (e.g., deuterated reagents) to track substitution pathways.
- Competitive experiments : Compare reactivity of 4-methoxyphenylboronic acid with other aryl donors under Suzuki conditions. Contradictions may arise from solvent polarity (e.g., DMF vs. THF) or catalyst choice (Pd(PPh₃)₄ vs. PdCl₂) .
Methodological Recommendations
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
